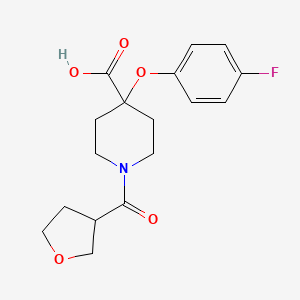
4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid, also known as Compound A, is a novel chemical compound that has been developed for scientific research purposes. This compound has shown potential in various scientific fields such as pharmacology, biochemistry, and neuroscience.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid A has shown potential in various scientific fields such as pharmacology, biochemistry, and neuroscience. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a modulator of ion channels and receptors in the nervous system.
Wirkmechanismus
The mechanism of action of 4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid A is not fully understood. However, it has been shown to modulate the activity of various ion channels and receptors in the nervous system. It has been shown to enhance the activity of GABA-A receptors and inhibit the activity of voltage-gated sodium channels. It has also been shown to modulate the activity of NMDA receptors and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects:
4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid A has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, which results in anxiolytic and sedative effects. It has also been shown to inhibit the activity of voltage-gated sodium channels, which results in analgesic effects. It has been shown to modulate the activity of NMDA receptors and nicotinic acetylcholine receptors, which results in potential therapeutic effects for diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid A has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown potential in various scientific fields. However, it also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. It also has limited stability, which can make it difficult to store for long periods.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid A. It can be studied further for its potential therapeutic effects for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It can also be studied further for its potential as a modulator of ion channels and receptors in the nervous system. Additionally, new analogs of 4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid A can be synthesized and studied for their potential effects. Finally, the mechanism of action of 4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid A can be studied further to gain a better understanding of its biochemical and physiological effects.
Conclusion:
In conclusion, 4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid, also known as 4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid A, is a novel chemical compound that has shown potential in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid A can lead to new discoveries and potential therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 4-(4-fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid A involves the reaction of 4-(4-fluorophenoxy)piperidine with tetrahydrofuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature under an inert atmosphere. The product is then purified by column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
4-(4-fluorophenoxy)-1-(oxolane-3-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO5/c18-13-1-3-14(4-2-13)24-17(16(21)22)6-8-19(9-7-17)15(20)12-5-10-23-11-12/h1-4,12H,5-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGYNBYXZAYZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)-1-(tetrahydrofuran-3-ylcarbonyl)piperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5493084.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5493094.png)
![5,6-dichloro-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5493101.png)

![1-{6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5493108.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide](/img/structure/B5493124.png)
![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)
![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone](/img/structure/B5493163.png)
![N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5493165.png)
![6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B5493170.png)
![4-[(dimethylamino)methyl]-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-4-azepanol](/img/structure/B5493174.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)